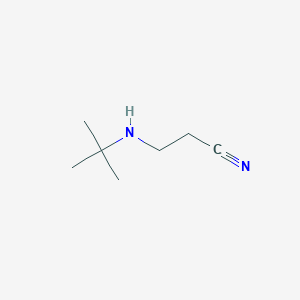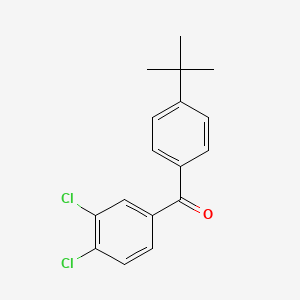
3-cyanotét rahydro-4-(trifluorométhyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines are a type of organic compound that contain a trifluoromethyl (-CF3) group and a pyridine ring . They are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has seen enormous growth in recent years . They can be prepared by trifluoromethylation of 4-iodobenzene . The trifluoromethyl group can be treated as a purely electron-withdrawing group .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines is characterized by the presence of a trifluoromethyl group (-CF3) and a pyridine ring . The trifluoromethyl group is strongly electron withdrawing .Chemical Reactions Analysis
Trifluoromethylpyridines participate in various chemical reactions. For example, 4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .Physical and Chemical Properties Analysis
Trifluoromethylpyridines have unique physical and chemical properties due to the presence of the trifluoromethyl group and the pyridine ring . The trifluoromethyl group is strongly electron withdrawing, which can affect the compound’s reactivity .Applications De Recherche Scientifique
Analyse complète des applications du 3-cyanotét rahydro-4-(trifluorométhyl)pyridine
Introduction: Le this compound est un composé qui présente un groupe trifluorométhyle, important en chimie pharmaceutique pour sa capacité à améliorer l'activité biologique et la stabilité métabolique de divers médicaments. La présence du groupe trifluorométhyle a été associée à une large gamme d'activités pharmacologiques .
Synthèse pharmaceutique: Ce composé sert d'intermédiaire dans la synthèse de divers produits pharmaceutiques. Sa structure unique permet de créer des médicaments ayant des propriétés pharmacocinétiques améliorées. Par exemple, il peut être utilisé dans la synthèse de molécules qui nécessitent un groupe trifluorométhyle pour augmenter leur efficacité et leur stabilité dans l'organisme .
Développement agrochimique: En agrochimie, le this compound peut être utilisé pour développer de nouveaux pesticides et herbicides. Le groupe trifluorométhyle peut contribuer à la création de composés plus puissants contre les parasites et les mauvaises herbes, tout en étant plus sûrs pour l'environnement .
Orientations Futures
The development of trifluoromethylpyridines is an increasingly important research topic . They are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1,2,3,4-tetrahydropyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h4,6,12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPHFEKXAAEMQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=C(C1C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374111 |
Source


|
| Record name | 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-48-0 |
Source


|
| Record name | 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

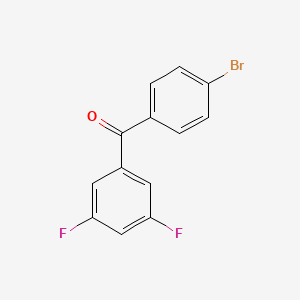

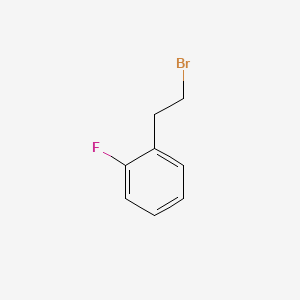
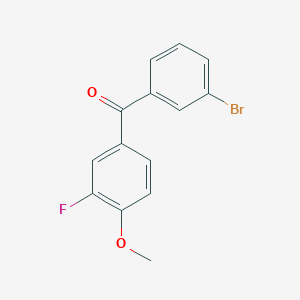
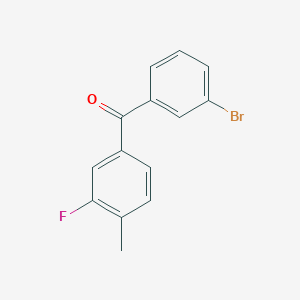


![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)
